1-p-Tolyl-pyrimidine-2,4,6-trione

Overview

Description

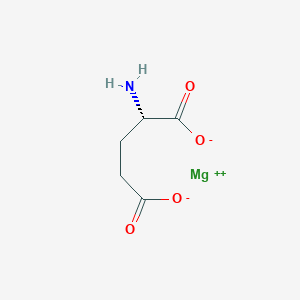

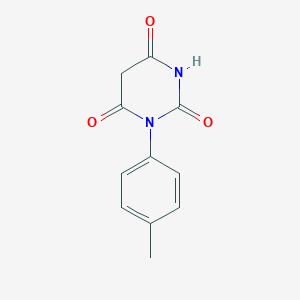

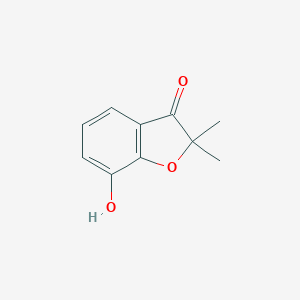

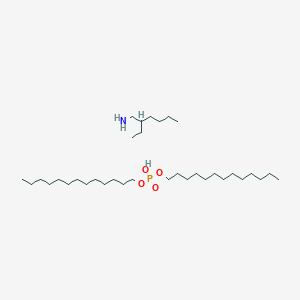

1-p-Tolyl-pyrimidine-2,4,6-trione is a chemical compound with the CAS Number: 16348-04-2 . It has a molecular weight of 218.21 . The IUPAC name for this compound is 1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione .

Synthesis Analysis

An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this multicomponent synthetic route, Lewis acids play an important role .Molecular Structure Analysis

The molecular formula of this compound is C11H10N2O3.Chemical Reactions Analysis

The synthesis of a novel uracil derivative, 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione, is reported via a four-component reaction involving an α-chloroketone, an aliphatic isocyanate, a primary aromatic amine, and carbon monoxide .Physical And Chemical Properties Analysis

This compound is a solid compound .Scientific Research Applications

Synthesis of Novel Uracil Derivatives

The compound “1-p-Tolyl-pyrimidine-2,4,6-trione” can be used in the synthesis of novel uracil derivatives . This process involves a four-component reaction involving an α-chloroketone, an aliphatic isocyanate, a primary aromatic amine, and carbon monoxide . The resulting uracil derivative can be isolated and characterized using various spectroscopic techniques .

2. Development of New Organic Optical Materials Pyrimidines with an extended chain of delocalized π-bonds, such as “this compound”, are of interest in the design of new organic optical materials . These materials have potential applications in organic light-emitting diodes (OLED), field transistors (OFET), solar cells, luminescent sensors, etc .

Biomedical Applications

Uracil derivatives, which can be synthesized using “this compound”, are considered very fascinating molecules due to their synthetic accessibility and their drug-like properties . These compounds have a wide spectrum of pharmacological activities and clinical applications .

Herbicidal and Pesticidal Activities

Uracil derivatives containing a benzoyl moiety exhibit herbicidal activity . Alkyl-substituted uracils are often employed as pesticides for treatment of citrus and pineapple plantations . “this compound” could potentially be used in the synthesis of these compounds .

Push-Pull Systems Design

The compound “this compound” can be used in the design of push-pull systems . These systems exhibit optoelectronic properties due to charge transfer between the parts of the molecule .

Synthesis of Trisubstituted Pyrimidines

“this compound” can be used in the synthesis of trisubstituted pyrimidines . These compounds are synthesized by reacting the compound with Schiff bases from aromatic and heterocycle aldehydes .

Mechanism of Action

Target of Action

The primary targets of 1-p-Tolyl-pyrimidine-2,4,6-trione are the voltage-gated L-type Ca2+ channels (Cav1.2 and Cav1.3) . These channels are the main L-type Ca2+ channel subtypes in the brain and have been implicated in the pathogenesis of Parkinson’s disease .

Mode of Action

This compound interacts with its targets by increasing inward Ca2+ currents of Cav1.3 and Cav1.2 channels expressed in cells . This is achieved by slowing activation, inactivation, and enhancement of tail currents .

Biochemical Pathways

The compound affects the Ca2+ signaling pathway . By activating the Cav1.2 and Cav1.3 channels, it increases the influx of Ca2+ ions into the cell . This can lead to various downstream effects, including the activation of Ca2±dependent enzymes and modulation of neuronal excitability .

Result of Action

The activation of Cav1.2 and Cav1.3 channels by this compound leads to an increase in intracellular Ca2+ levels . This can have various molecular and cellular effects, depending on the specific cell type and physiological context .

properties

IUPAC Name |

1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-2-4-8(5-3-7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGYFVCNEFNYKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60367166 | |

| Record name | 1-p-Tolyl-pyrimidine-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16348-04-2 | |

| Record name | 1-(4-Methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16348-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-p-Tolyl-pyrimidine-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(4-methylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Naphtho[1,2-d]thiazolium, 2-[2-(phenylamino)ethenyl]-1-(3-sulfopropyl)-, inner salt](/img/structure/B98171.png)

![N-[4-(1-Hydroxyethyl)phenyl]acetamide](/img/structure/B98178.png)

![1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B98184.png)